

The Role of Desisopropylatrazine-d5 in Modern Pesticide Residue Analysis: A Technical Guide

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Compound of Interest

Compound Name: Desisopropylatrazine-d5

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An in-depth examination of the application of **Desisopropylatrazine-d5** as a crucial internal standard for the accurate quantification of atrazine and its metabolites in environmental and biological matrices.

In the rigorous field of pesticide residue analysis, achieving accurate and precise quantification is paramount. The presence of complex sample matrices often introduces variability that can significantly impact analytical results. To counteract these challenges, the use of stable isotope-labeled internal standards has become a cornerstone of robust analytical methodologies. Among these, **Desisopropylatrazine-d5**, a deuterated analog of the atrazine metabolite desisopropylatrazine, serves as a vital tool for researchers and scientists. This technical guide provides a comprehensive overview of the function and application of **Desisopropylatrazine-d5** in pesticide residue studies, complete with detailed experimental protocols and data presentation.

Core Function: An Internal Standard for Enhanced Accuracy

Desisopropylatrazine-d5 is primarily utilized as an internal standard in analytical methods, particularly those employing mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [1] Its chemical structure is nearly identical to its non-labeled counterpart, desisopropylatrazine, with the key difference being the replacement of five hydrogen atoms with deuterium on the ethyl group.[2][3] This subtle change in mass allows the mass spectrometer to differentiate it

from the target analyte, while its similar physicochemical properties ensure it behaves almost identically during sample preparation and analysis.^[1]

The fundamental principle behind using an internal standard is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response.^[1] By adding a known quantity of **Desisopropylatrazine-d5** to a sample at the beginning of the analytical workflow, any subsequent losses or variations will affect both the internal standard and the target analyte proportionally. The final quantification is then based on the ratio of the analyte's signal to the internal standard's signal, leading to more accurate and reproducible results.

Physicochemical Properties

A clear understanding of the physicochemical properties of **Desisopropylatrazine-d5** is essential for its proper use.

Property	Value	Source
CAS Number	1189961-78-1	^[2] ^[4] ^[5]
Molecular Formula	C ₅ H ₃ D ₅ ClN ₅	^[4] ^[6]
Molecular Weight	178.63 g/mol	^[2] ^[4]
Synonyms	Atrazine-desisopropyl D5, 6-Chloro-N2-(ethyl-d5)-1,3,5-triazine-2,4-diamine	^[2] ^[3] ^[4]

Applications in Analytical Methodologies

Desisopropylatrazine-d5 is a versatile internal standard applicable to a range of sample matrices and analytical techniques. Below is a summary of its application in published methods for the analysis of atrazine and its metabolites.

Analytical Method	Matrix	Analytes Quantified	Recovery (%)	LOQ/LOD
GC-MSD	Ground, Surface, and Deionized Water	Atrazine, Deethylatrazine, Deisopropylatrazine, Didealkylatrazine	95 - 100%	0.10 µg/L (LOQ)
GC/MS	Drinking Water	Triazine Pesticides and Degradates	Not Specified	Not Specified
LC-MS/MS	Drinking Water	Atrazine, Atrazine-desethyl, Atrazine-desisopropyl, Cyanazine, Propazine, Simazine	Not Specified	0.25 ng/mL (Lowest Calibration Level)
GC/ITMS	Surface Water (Reservoir and River)	Atrazine, Deethylatrazine, Simazine	Not Specified	38 ppt (MDL for Atrazine and Deethylatrazine)

LOQ: Limit of Quantification, LOD: Limit of Detection, MDL: Method Detection Limit. Data synthesized from multiple sources.

Experimental Protocols

Detailed and standardized experimental protocols are critical for reproducible results. The following sections outline common methodologies where **Desisopropylatrazine-d5** is employed.

Solid-Phase Extraction (SPE) for Water Samples (Based on EPA Method 523)

This method is suitable for the extraction and concentration of triazine pesticides and their degradates from drinking water.

1. Sample Preparation:

- Collect a 250 mL water sample.
- Adjust the sample pH and dechlorinate using ammonium acetate.
- Fortify the sample with isotopically enriched surrogates, including Atrazine-desisopropyl-d5(ethyl-d5), just prior to extraction.[7]

2. Solid-Phase Extraction:

- Condition a 250 mg carbon solid-phase extraction (SPE) cartridge.
- Pass the 250 mL water sample through the conditioned cartridge.[7]

3. Elution:

- Dewater the cartridge with a small volume of methanol.[7]
- Elute the analytes from the cartridge with 2 mL of ethyl acetate, followed by two 6 mL aliquots of a 9:1 (v:v) dichloromethane/methanol mixture.[7]

4. Concentration and Analysis:

- Dry the collected eluate using anhydrous sodium sulfate.[7]
- Concentrate the extract to a final volume of 1.0 mL under a stream of nitrogen.[7]
- Add other isotopically labeled internal standards, such as Atrazine-d5(ethyl-d5), if required by the specific method.[7]
- Analyze the final extract using GC/MS.[7]

QuEChERS Method for Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from a variety of solid matrices, including soil.

1. Sample Preparation:

- Weigh 10-15 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry samples, hydration with water may be necessary.
- Add a known amount of the internal standard spiking solution, including **Desisopropylatrazine-d5**.

2. Extraction:

- Add 10-15 mL of acetonitrile (often with 1% acetic acid for the AOAC method).[8]
- Add the appropriate QuEChERS extraction salts (e.g., for the EN 15662 method: 4 g MgSO_4 , 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[9]
- Shake vigorously for 1 minute and then centrifuge.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

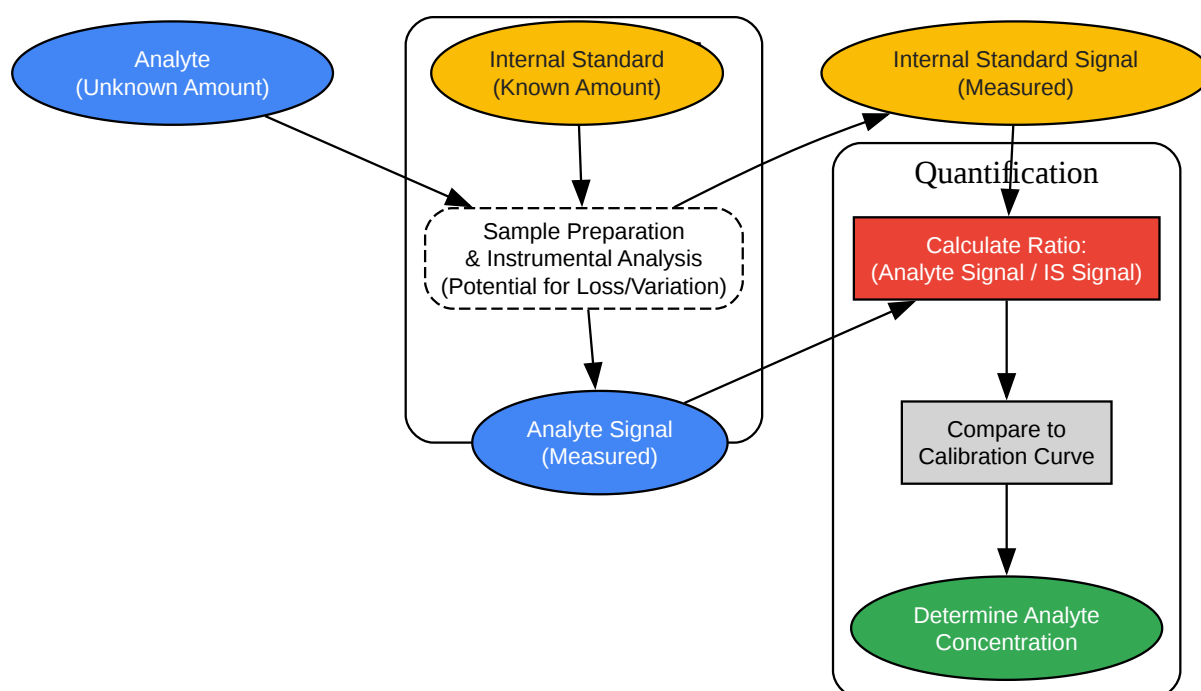
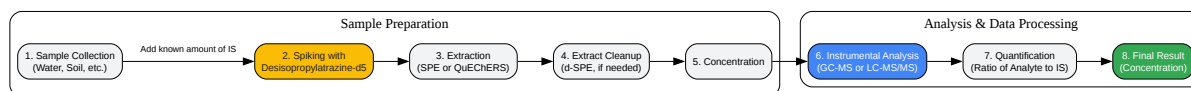
- Transfer an aliquot of the supernatant (acetonitrile extract) to a 2 mL or 15 mL centrifuge tube containing a d-SPE cleanup sorbent. A common combination for soil is anhydrous MgSO_4 and Primary Secondary Amine (PSA).
- Shake for 30 seconds and then centrifuge.

4. Final Extract Preparation and Analysis:

- Take an aliquot of the cleaned supernatant for analysis.
- The extract can be directly injected into an LC-MS/MS system or may require solvent exchange for GC-MS analysis.

Visualizing the Workflow and Principles

To better illustrate the role of **Desisopropylatrazine-d5**, the following diagrams depict the analytical workflow and the principle of internal standard calibration.



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